N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine: is a complex organic compound characterized by its unique structure, which includes both methoxy and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzyl chloride and 4-methoxyphenylacetonitrile. The synthesis may proceed through a series of reactions such as nucleophilic substitution, reduction, and cyclization under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biology, this compound may be used in studies related to enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Medicine: In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
- N-(3,4-dimethoxybenzyl)-N’-(4-methoxyphenyl)thiourea
- N-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-4-methyl-1-pentanamine
Comparison: Compared to similar compounds, N-(3,4-dimethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to its imidazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
827327-29-7 |
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Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C20H23N3O3/c1-23-17(15-6-8-16(24-2)9-7-15)13-22-20(23)21-12-14-5-10-18(25-3)19(11-14)26-4/h5-11,13H,12H2,1-4H3,(H,21,22) |
InChI Key |
OCPHJTJFQKVPIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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